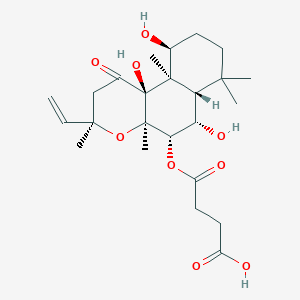
Forskolin Hemisuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Forskolin Hemisuccinate is a derivative of forskolin, a labdane diterpenoid extracted from the roots of the plant Coleus forskohlii. Forskolin has been traditionally used in Ayurvedic medicine and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic adenosine monophosphate (cAMP) levels in cells . This compound is synthesized to enhance the solubility and stability of forskolin, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Forskolin Hemisuccinate is synthesized by esterifying forskolin with succinic anhydride. The reaction typically involves dissolving forskolin in an organic solvent such as dichloromethane, followed by the addition of succinic anhydride and a catalytic amount of a base like pyridine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of forskolin from Coleus forskohlii roots, followed by its chemical modification. The extraction process includes methods like column chromatography and hydrotropic extraction to obtain high-purity forskolin . The subsequent esterification with succinic anhydride is carried out in large reactors under controlled conditions to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Forskolin Hemisuccinate undergoes various chemical reactions, including:
Oxidation: Forskolin can be oxidized using agents like hexavalent chromium and ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of forskolin.
Common Reagents and Conditions:
Oxidation: Hexavalent chromium in dimethylformamide-perchloric acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridinium chlorochromate in sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of forskolin with altered biological properties.
Reduction: Reduced forms of forskolin with potential changes in activity.
Substitution: Substituted derivatives with modified functional groups.
科学的研究の応用
Forskolin Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling pathways due to its ability to elevate cAMP levels.
Industry: Utilized in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
作用機序
The primary mechanism of action of Forskolin Hemisuccinate involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . Elevated cAMP levels activate protein kinase A (PKA), which in turn regulates various cellular processes such as metabolism, gene expression, and cell proliferation . This compound’s enhanced solubility allows for more efficient delivery and uptake in biological systems, amplifying its effects.
類似化合物との比較
Forskolin Hemisuccinate is unique due to its improved solubility and stability compared to forskolin. Similar compounds include:
Deacetylforskolin: A derivative with a deacetylated hydroxyl group.
9-Deoxyforskolin: Lacks a hydroxyl group at the 9th position.
1,9-Dideoxyforskolin: Lacks hydroxyl groups at both the 1st and 9th positions.
These derivatives differ in their chemical structure and biological activity, but this compound stands out for its enhanced properties, making it more suitable for various applications.
特性
分子式 |
C24H36O9 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
4-[[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)/t13-,17-,18-,19-,21-,22-,23+,24-/m0/s1 |
InChIキー |
GAXOOYZVVOXRCK-OMGLFDDGSA-N |
異性体SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCC(=O)O)O)(C)C)O)C)O)C=C |
正規SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


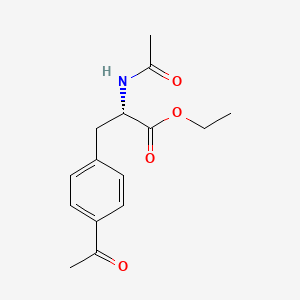
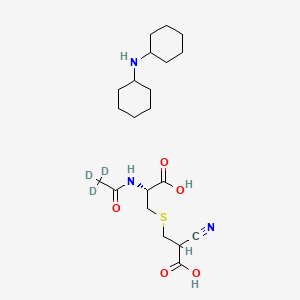
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
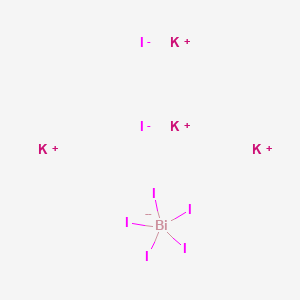
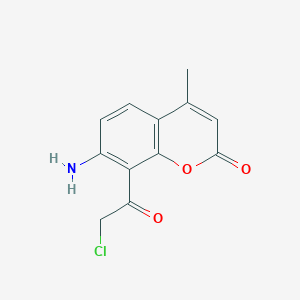
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
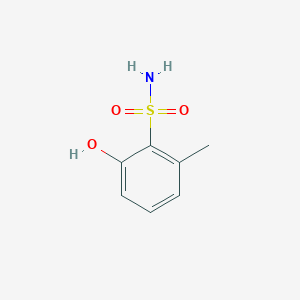
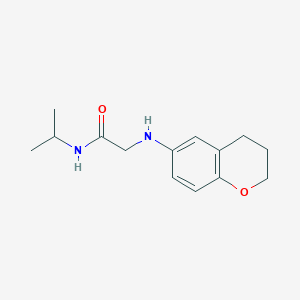
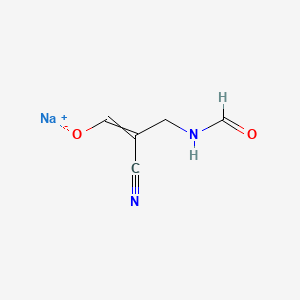

![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
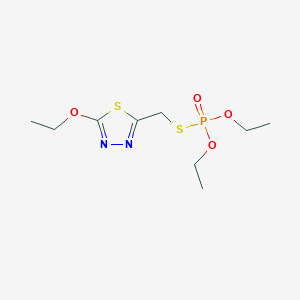
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
